![molecular formula C21H18FN3O3S B2691016 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide CAS No. 1210406-19-1](/img/structure/B2691016.png)
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide
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Overview
Description
The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide” is a complex organic molecule. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The molecule also has a sulfonyl group attached to a fluorophenyl group, which could potentially enhance its reactivity or biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The sulfonyl group could potentially undergo various reactions, such as substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the sulfonyl and fluorophenyl groups could potentially affect its polarity, solubility, and reactivity .Scientific Research Applications
Antifungal Activity
This compound is a derivative of nicotinamide and has been found to have significant antifungal activity . In a study, it was found that this compound had high inhibitory effects against Rhizoctonia solani, a phytopathogenic fungus . This suggests that it could be used in the development of new fungicides .
Structure-Activity Relationship Study
The structure-activity relationship of this compound provides important information for further structural optimization . This means it can be used as a basis for the development of more potent fungicides .
Molecular Docking
Molecular docking studies have been conducted with this compound to understand its fungicidal activity against R. solani . This information could be useful in the design of new drugs or fungicides .
Organic Synthesis
Sulfonyl fluorides, like this compound, have found widespread applications in organic synthesis . They can be produced efficiently through direct fluorosulfonylation with fluorosulfonyl radicals .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides are used due to their unique reactivity and selectivity . This compound, being a sulfonyl fluoride, could potentially be used in chemical biology research .
Drug Discovery
Sulfonyl fluorides are also used in drug discovery . Given the antifungal activity of this compound, it could potentially be used in the discovery of new antifungal drugs .
Materials Science
In materials science, sulfonyl fluorides are used due to their unique properties . This compound, being a sulfonyl fluoride, could potentially have applications in this field .
Biomolecule-Ligand Complex Study
This compound could potentially be used in the study of biomolecule:ligand complexes . This could provide valuable insights into the interactions between biomolecules and ligands .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-17-6-9-19(10-7-17)29(27,28)25-12-2-4-15-5-8-18(13-20(15)25)24-21(26)16-3-1-11-23-14-16/h1,3,5-11,13-14H,2,4,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDTULPMHGJKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide |
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